N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

TRPV1 Pain Antagonist

This compound’s unsubstituted benzothiazole core is a key differentiator for SAR campaigns. It serves as a critical negative control lacking 4-/6-/7-position substitutions, which directly alter metabolic stability and target engagement. Use it to benchmark TRPV1 potency, validate hepatocyte metabolic systems (amide hydrolysis positive control), and calibrate LipE/solubility with its defined XLogP3-AA of 4.4. Avoid substituted analogs—only this scaffold provides the baseline pharmacokinetic profile essential for accurate in vitro-in vivo extrapolation.

Molecular Formula C15H9F3N2OS
Molecular Weight 322.31
CAS No. 418793-84-7
Cat. No. B2419944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
CAS418793-84-7
Molecular FormulaC15H9F3N2OS
Molecular Weight322.31
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C15H9F3N2OS/c16-15(17,18)10-5-3-4-9(8-10)13(21)20-14-19-11-6-1-2-7-12(11)22-14/h1-8H,(H,19,20,21)
InChIKeyQGNQAWYEZXHCTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 418793-84-7): Procurement-Relevant Physicochemical and Target Engagement Profile


N-(1,3-Benzothiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 418793-84-7) is a small-molecule benzamide derivative with an unsubstituted benzothiazole core and a meta-trifluoromethyl substituent on the benzoyl ring [1]. This compound class has been explored as a scaffold for Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and other biological targets [2]. The unsubstituted benzothiazole core establishes a baseline for structure-activity relationship (SAR) studies, providing a distinct reference point against substituted analogs [1][2].

Why Substituting N-(1,3-Benzothiazol-2-yl)-3-(trifluoromethyl)benzamide with a Methyl or Fluoro Analog Can Compromise Your Assay


The absence of a substituent on the 4-, 6-, or 7-position of the benzothiazole ring in this compound is not a trivial structural feature; it directly impacts metabolic stability and target engagement. For example, the introduction of a 4-methyl group alters the metabolic profile by blocking a primary site of oxidative metabolism, while a 6-fluoro substituent changes the hydrogen-bonding capacity of the core. An unsubstituted core serves as a critical negative control in SAR campaigns and can exhibit a distinct metabolic clearance pathway that is essential for interpreting in vitro-in vivo extrapolation (IVIVE) data [1]. Therefore, generic substitution with a closely related analog will yield different pharmacokinetic and pharmacodynamic outcomes, making this specific compound non-interchangeable.

Quantitative Evidence Guide: N-(1,3-Benzothiazol-2-yl)-3-(trifluoromethyl)benzamide vs. Key Analogs


Target Engagement: TRPV1 Antagonist Activity Compared to 4-Methyl Analog

The unsubstituted benzothiazole core of N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide demonstrates a measurable difference in TRPV1 antagonism compared to the 4-methyl analog. This difference is crucial for establishing a baseline for the core's contribution to potency [1].

TRPV1 Pain Antagonist

Lipophilicity Differential: Impact on Solubility and Permeability vs. Fluoro Analogs

The compound's calculated lipophilicity (XLogP3-AA) provides a direct comparison to fluoro-substituted analogs, illustrating how core substitution affects physicochemical properties critical for solubility and permeability [1].

ADME Lipophilicity Solubility

Metabolic Stability: Distinct Amide Hydrolysis Profile vs. Substituted Analogs

Studies on benzothiazole amide metabolism show the unsubstituted core is a key determinant of amide hydrolysis rate, which is a primary metabolic pathway. The unsubstituted core serves as a baseline for evaluating the metabolic stabilization achieved by substitution [1].

Metabolism Genotoxicity Amide Hydrolysis

Binding Selectivity: Target Engagement Profile vs. Multi-Targeted Analogs

Preliminary database evidence indicates this compound engages a limited number of targets, primarily TRPV1, whereas certain substituted analogs may exhibit broader polypharmacology. This selectivity profile is valuable for minimizing off-target effects in phenotypic assays [1].

Selectivity BindingDB Kinase Profiling

Optimal Use Cases for Procuring N-(1,3-Benzothiazol-2-yl)-3-(trifluoromethyl)benzamide


TRPV1 Antagonist Hit-to-Lead and SAR Studies

As the unsubstituted core scaffold of a known TRPV1 antagonist series, this compound serves as the ideal starting point for systematic SAR exploration. Its quantifiable baseline potency and metabolic profile allow medicinal chemists to accurately assess the impact of adding substituents at the 4-, 5-, 6-, or 7- positions of the benzothiazole ring [1][2].

In Vitro Metabolic Pathway Elucidation and Genotoxicity Assessment

The compound's high rate of amide hydrolysis makes it a critical positive control for validating hepatocyte-based metabolic systems over standard rat liver S9 fractions. Its distinct metabolite formation profile is instrumental for interpreting in vitro genotoxicity assay results, as highlighted by the confounding results obtained with S9 systems in published studies [1].

Physicochemical Property Benchmarking in Benzamide Libraries

With a well-defined XLogP3-AA of 4.4 and a polar surface area of 41.99 Ų, this compound can be used to benchmark the lipophilic efficiency (LipE) and solubility of newly synthesized benzothiazole amide analogs. Its properties provide a reference point for optimizing drug-like characteristics within the series [1].

Selective TRPV1 Chemical Probe for Pain Pathway Deconvolution

Based on its curated target engagement profile, which suggests selectivity for TRPV1 over other receptors, this compound is suitable as a chemical probe for dissecting TRPV1-mediated nociceptive signaling in primary neuronal cultures or recombinant cell lines, without the confounding effects of multi-target activity seen in some substituted analogs [1].

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.